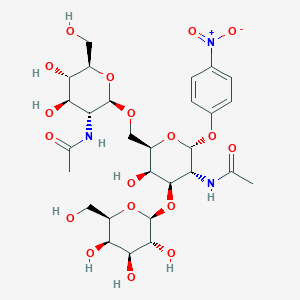

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related glucopyranoside derivatives involves catalytic reactions and the use of commercially available reagents. For example, the preparation of azidoalkyl glycosides, which share a similar synthetic pathway, involves the BF3·Et2O-catalyzed reaction of halogenated alcohols with acetylated glucopyranosides. Such methodologies yield compounds comparable to 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside in structure and reactivity (Kushwaha, Kováč, & Baráth, 2018).

Molecular Structure Analysis

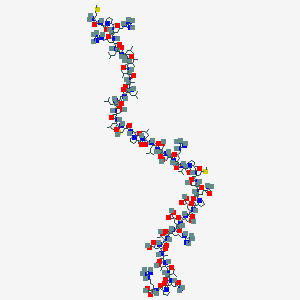

The molecular structure of glucopyranoside derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed insights into the crystal and molecular structures of these compounds, revealing their fully-extended conformations and the orientation of acetyl groups relative to the glucopyranose ring (Takeda, Kaiya, Yasuoka, & Kasai, 1978).

Chemical Reactions and Properties

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside participates in various chemical reactions, including glycosylation processes, where it can act as a glycosyl donor or acceptor. This reactivity is instrumental in the synthesis of complex glycosides and glycoconjugates. For instance, the Koenigs-Knorr reaction, a classical glycosylation method, has been used to synthesize aryl β-D-glucopyranosides from acetylated glycopyranosyl bromides in the presence of silver carbonate, demonstrating the versatile reactivity of these brominated sugar derivatives (Pavlov, Sokolov, & Zakharov, 2001).

Scientific Research Applications

Synthesis and Anticancer Applications

This compound is instrumental in the synthesis of complex molecules with potential anticancer activities. For instance, it has been used in the preparation of diosgenyl glycosides showing promise in inducing apoptosis in B-cell chronic leukemia, highlighting its role in the development of novel anticancer therapies (Myszka et al., 2003).

Material Science and Polymer Chemistry

In material science, it serves as a building block for synthesizing polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues. These materials have potential applications in biocompatible materials and drug delivery systems, showcasing the compound's utility in designing functional polymers (Ambrosi et al., 2002).

Synthetic Chemistry

Its role in synthetic chemistry is highlighted through its use in the synthesis of C-allyl glucopyranosides and derivatives. These synthesized compounds are fundamental in studying carbohydrate chemistry and developing novel synthetic routes for complex sugar derivatives (Pétry et al., 2017).

Bioactive Agent Synthesis

The compound is used in the practical synthesis of bioactive agents, demonstrating its importance in the efficient and cost-effective production of valuable chemical entities. This showcases its critical role in pharmaceutical synthesis and the development of new drugs (Yuasa & Yuasa, 2004).

Antimicrobial Research

It also finds application in the synthesis of N-glycosides of 2-thioxo-4-thiazolidinone derivatives, which have been studied for their antimicrobial activities. This underscores the compound's potential in contributing to the development of new antimicrobial agents (Metwally et al., 2010).

Safety And Hazards

The safety and hazards associated with 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented in the literature.

Future Directions

The future directions for research on 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside are not well-documented in the literature. However, given its role in the synthesis of various pharmacological substances and remedial compounds, it may continue to be a subject of interest in biomedical research2.

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUUNDCFRMRS-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

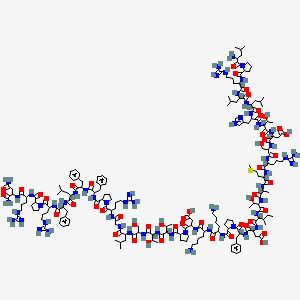

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)